1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol It is known for its unique structure, which includes an acetyl group, a methoxy group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-methoxypyrrolidine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . These methods often utilize automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions vary based on the type of reaction and reagents used.
Scientific Research Applications
1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxypyrrolidine-2-carboxylic acid: Lacks the acetyl group, which may result in different reactivity and biological activity.
1-Acetylpyrrolidine-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-4-methoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-4-6(13-2)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWTBLPEFDQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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